

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)pyridine

Cat. No.: B053476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-3-(trifluoromethyl)pyridine**, a key heterocyclic building block in modern medicinal chemistry and drug discovery.

Core Chemical Identity

4-Amino-3-(trifluoromethyl)pyridine is a substituted pyridine derivative. The strategic placement of an amino group and a trifluoromethyl group on the pyridine ring makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and can enhance properties such as metabolic stability and binding affinity in derivative compounds.^[1]

- CAS Number: 387824-61-5^{[2][3][4][5]}
- Chemical Name: 3-(Trifluoromethyl)pyridin-4-amine^{[4][6]}

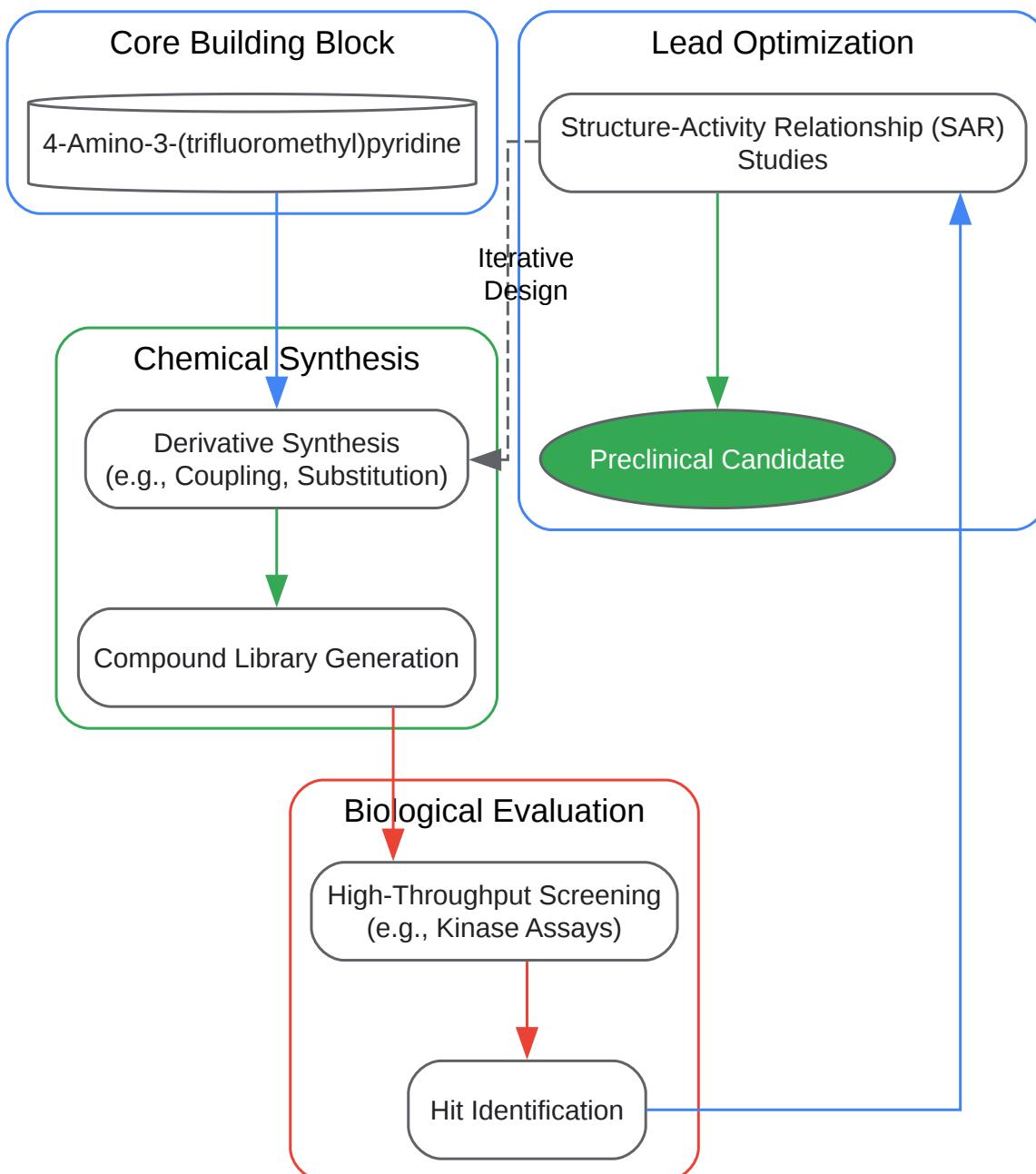
Chemical Structure

Caption: Chemical structure of **4-Amino-3-(trifluoromethyl)pyridine**.

Physicochemical Properties

The properties of this compound are summarized below. These data are essential for planning synthetic routes, purification, and formulation.

Property	Value	Reference(s)
Molecular Formula	C6H5F3N2	[2] [3] [4] [6]
Molecular Weight	162.11 g/mol	[2] [3] [4]
Appearance	White to light-colored solid/crystals	[2]
Melting Point	98-102 °C	[2]
Boiling Point	330.8 °C at 760 mmHg (Predicted)	[2]
Density	1.366 g/cm ³ (Predicted)	[2]
SMILES	C1=CN=CC(=C1N)C(F)(F)F	[2] [6]
InChI	InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H, (H2,10,11)	[2] [6]
InChIKey	DYAGVPKVELUYPJ-UHFFFAOYSA-N	[2] [6]


Role in Pharmaceutical and Agrochemical Synthesis

4-Amino-3-(trifluoromethyl)pyridine is not typically an end-product but rather a crucial starting material or intermediate. The trifluoromethylpyridine scaffold is of significant interest in drug development for treating a wide array of diseases.[\[1\]](#) The trifluoromethyl group often imparts desirable properties such as increased lipophilicity and improved metabolic stability.[\[1\]](#)

This compound serves as a reactant in the preparation of various derivatives, including pyridinyl salicylamides which have shown antimycobacterial activity.[\[2\]](#) Its versatile structure allows for further functionalization through various chemical transformations, making it a valuable building block for synthesizing more complex molecules with specific biological activities.[\[1\]](#)

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow where **4-Amino-3-(trifluoromethyl)pyridine** is used as a foundational building block in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Role of **4-Amino-3-(trifluoromethyl)pyridine** in a drug discovery workflow.

Experimental Protocols and Synthesis

While a specific, detailed, publicly available protocol for the synthesis of **4-Amino-3-(trifluoromethyl)pyridine** is not readily found in the search results, the synthesis of trifluoromethylpyridines, in general, is well-documented. These methods often serve as the foundation for producing specific isomers.

General Synthetic Strategies for Trifluoromethylpyridines

- From Picolines: A common industrial method involves the vapor-phase chlorination and subsequent fluorination of picoline (methylpyridine).^[7] This process can be performed stepwise or simultaneously at high temperatures over transition metal-based catalysts.^[7]
- Cyclocondensation Reactions: Trifluoromethylpyridine derivatives can be synthesized via cyclocondensation reactions. A frequently used starting material for this approach is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can be reacted with other components to form the pyridine ring.^[8]
- Building Block Approach: Syntheses can involve the use of smaller trifluoromethyl-containing building blocks that are then used to construct the heterocyclic ring.^[9]

Note on Experimental Use: In synthetic applications, **4-Amino-3-(trifluoromethyl)pyridine**'s amino group can be used for various transformations, such as nucleophilic aromatic substitution, diazotization, or as a directing group for further functionalization of the pyridine ring. Researchers using this compound should refer to standard organic chemistry protocols for these types of transformations, adapting them to the specific reactivity of this fluorinated substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. bocsci.com [bocsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Amino-3-(trifluoromethyl)pyridine - CAS:387824-61-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Amino-3-(trifluoromethyl)pyridine | 387824-61-5 [chemicalbook.com]
- 6. PubChemLite - 4-amino-3-(trifluoromethyl)pyridine (C₆H₅F₃N₂) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053476#4-amino-3-trifluoromethyl-pyridine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com